molecular formula C17H23N5O3S B6771327 N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B6771327
M. Wt: 377.5 g/mol
InChI Key: AQPMQHDYWOWWDN-UHFFFAOYSA-N
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Description

N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring, a morpholine moiety, and a pyrroloimidazole core, making it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-12-10-21(11-13(2)25-12)15-6-5-14(8-18-15)20-26(23,24)17-9-19-16-4-3-7-22(16)17/h5-6,8-9,12-13,20H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPMQHDYWOWWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NS(=O)(=O)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate, which can be achieved through a series of reactions starting from commercially available precursors. This often includes nitration, reduction, and subsequent functional group modifications.

    Introduction of the Morpholine Moiety: The morpholine ring is introduced via nucleophilic substitution reactions, where the pyridine intermediate reacts with 2,6-dimethylmorpholine under controlled conditions.

    Construction of the Pyrroloimidazole Core: The pyrroloimidazole core is synthesized through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization and chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4’-trifluoromethoxy-[1,1’-biphenyl]-3-carboxamide
  • N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4’-methoxy-[1,1’-biphenyl]-3-carboxamide

Uniqueness

Compared to similar compounds, N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide stands out due to its unique pyrroloimidazole core, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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